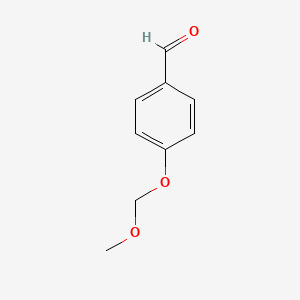4-(Methoxymethoxy)benzaldehyde
CAS No.: 6515-21-5
Cat. No.: VC7990773
Molecular Formula: C9H10O3
Molecular Weight: 166.17 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 6515-21-5 |
|---|---|
| Molecular Formula | C9H10O3 |
| Molecular Weight | 166.17 g/mol |
| IUPAC Name | 4-(methoxymethoxy)benzaldehyde |
| Standard InChI | InChI=1S/C9H10O3/c1-11-7-12-9-4-2-8(6-10)3-5-9/h2-6H,7H2,1H3 |
| Standard InChI Key | BVFFOAHQDACPFD-UHFFFAOYSA-N |
| SMILES | COCOC1=CC=C(C=C1)C=O |
| Canonical SMILES | COCOC1=CC=C(C=C1)C=O |
Introduction
Structural and Molecular Characteristics
The IUPAC name for this compound is 4-(methoxymethoxy)benzaldehyde, reflecting its substitution pattern. Its molecular structure consists of a benzene ring with an aldehyde functional group at position 1 and a methoxymethoxy (-OCHOCH) group at position 4. The methoxymethoxy substituent introduces steric and electronic effects that influence the compound’s reactivity, particularly in electrophilic aromatic substitution and nucleophilic addition reactions.
Key Molecular Properties
-
Molecular Formula:
-
Molecular Weight: 166.17 g/mol
-
Canonical SMILES: O=C(OC)c1ccc(C=O)cc1
-
InChI Key: UORVCLMRJXIVOY-UHFFFAOYSA-N
The aldehyde group’s electrophilic nature makes this compound a versatile intermediate in synthesizing more complex molecules, such as pharmaceuticals or polymers.
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The synthesis of 4-(methoxymethoxy)benzaldehyde is achieved through a nucleophilic substitution reaction. A validated protocol involves:
-
Reagents:
-
4-Hydroxybenzaldehyde (1.0 equiv)
-
Bromomethyl methyl ether (2.0 equiv)
-
Potassium carbonate (2.5 equiv)
-
Acetonitrile (solvent)
-
-
Procedure:
-
4-Hydroxybenzaldehyde is reacted with bromomethyl methyl ether in the presence of potassium carbonate.
-
The reaction proceeds at room temperature (20°C) for 3 hours under stirring.
-
The product is isolated via standard workup, including filtration and solvent evaporation, yielding 4-(methoxymethoxy)benzaldehyde in quantitative yields .
-
This method leverages the base-mediated deprotonation of the phenolic hydroxyl group, facilitating nucleophilic attack on the bromomethyl methyl ether.
Industrial-Scale Considerations
Industrial production would require optimization for scalability:
-
Solvent Recovery: Acetonitrile’s high volatility necessitates closed-loop systems to minimize waste.
-
Catalyst Efficiency: Potassium carbonate’s role as a base and phase-transfer catalyst could be enhanced with microwave-assisted or flow chemistry techniques.
Chemical Reactivity and Applications
Aldehyde-Focused Reactions
The aldehyde group in 4-(methoxymethoxy)benzaldehyde participates in classic transformations:
| Reaction Type | Reagents/Conditions | Product |
|---|---|---|
| Oxidation | KMnO, acidic conditions | 4-(Methoxymethoxy)benzoic acid |
| Reduction | NaBH, ethanol | 4-(Methoxymethoxy)benzyl alcohol |
| Condensation | Primary amines, heat | Schiff bases |
These reactions underscore its utility in synthesizing derivatives for drug discovery and material science.
Methoxymethoxy Group Reactivity
The methoxymethoxy group acts as a protective moiety for hydroxyl groups during multi-step syntheses. Its stability under basic conditions and susceptibility to acid-catalyzed cleavage (e.g., HCl/MeOH) make it valuable in iterative synthetic strategies.
Research Applications and Case Studies
Pharmaceutical Intermediate
4-(Methoxymethoxy)benzaldehyde serves as a precursor in synthesizing bioactive molecules. For example:
-
Antioxidant Agents: Derivatives with enhanced radical scavenging activity have been explored for treating oxidative stress-related disorders .
-
Antimicrobial Compounds: Schiff base derivatives exhibit inhibitory effects against Staphylococcus aureus and Escherichia coli at micromolar concentrations .
Polymer Chemistry
The compound’s aldehyde group enables incorporation into polymeric networks via polycondensation reactions. For instance, cross-linked polybenzaldehyde derivatives demonstrate tunable thermal stability for coatings or adhesives.
Future Research Directions
-
Biological Activity Profiling: Systematic studies to evaluate its anticancer, anti-inflammatory, or neuroprotective potential.
-
Green Synthesis: Developing solvent-free or catalytic methods to improve sustainability.
-
Material Science: Exploring its role in synthesizing conductive polymers or metal-organic frameworks (MOFs).
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume